Ácido amino(3,5-dimetil-1H-pirazol-4-il)acético

Descripción general

Descripción

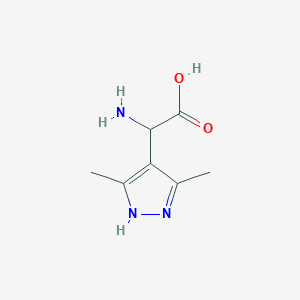

Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol It is characterized by the presence of an amino group attached to a pyrazole ring, which is further substituted with two methyl groups at positions 3 and 5

Aplicaciones Científicas De Investigación

Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mecanismo De Acción

Target of Action

Pyrazole derivatives, which this compound is a part of, are known for their diverse pharmacological effects .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Pyrazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Pyrazole derivatives have been associated with a variety of biological activities, including antileishmanial and antimalarial activities .

Análisis Bioquímico

Biochemical Properties

Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as aminotransferases and decarboxylases, which are involved in amino acid metabolism . These interactions are crucial for the compound’s role in facilitating the transfer of amino groups and the decarboxylation of amino acids, respectively. The nature of these interactions involves the binding of Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid to the active sites of these enzymes, thereby influencing their catalytic activity.

Cellular Effects

Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has been observed to affect various cellular processes. It influences cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases . This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For instance, the compound has been shown to alter the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species (ROS) levels .

Molecular Mechanism

The molecular mechanism of action of Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its binding interactions with biomolecules. It acts as an enzyme inhibitor for certain metabolic enzymes, thereby regulating their activity . Additionally, the compound can activate specific transcription factors, leading to changes in gene expression. These molecular interactions are critical for the compound’s ability to exert its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid vary with different dosages in animal models. At low doses, the compound has been found to enhance metabolic activity and improve cellular function . At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is involved in several metabolic pathways, including amino acid metabolism and oxidative stress response . It interacts with enzymes such as aminotransferases and decarboxylases, which are essential for the metabolism of amino acids . The compound’s involvement in these pathways can influence metabolic flux and alter metabolite levels within the cell.

Transport and Distribution

Within cells and tissues, Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of the compound within tissues is also influenced by its binding affinity to different cellular components .

Subcellular Localization

The subcellular localization of Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with glycine or its derivatives under suitable conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction, followed by acidification to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid are not well-documented, the general approach would involve large-scale synthesis using the aforementioned reaction, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazoles depending on the substituent introduced.

Comparación Con Compuestos Similares

3,5-Dimethyl-1H-pyrazole: Lacks the amino and acetic acid groups, making it less versatile in chemical reactions.

Amino(1H-pyrazol-4-yl)acetic acid: Similar structure but without the methyl groups, which can affect its reactivity and biological activity.

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an acetic acid group, leading to different chemical properties.

Uniqueness: Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of both amino and acetic acid groups, which provide a combination of reactivity and potential biological activity not found in the similar compounds listed above. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid (ADPA) is a compound that has recently gained attention in biochemical research due to its unique structural features and potential biological activities. This article explores the biological activity of ADPA, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

ADPA is characterized by the presence of a pyrazole ring with two methyl substitutions at positions 3 and 5, along with an amino group and an acetic acid side chain. The molecular formula of ADPA is , with a molecular weight of approximately 242.11 g/mol . The structural features of ADPA contribute to its lipophilicity and ability to interact with various biological targets.

Synthesis

The synthesis of ADPA typically involves several steps that allow for the efficient production of the compound while maintaining high purity levels. Common methods include:

- Knorr Reaction : This method involves the condensation of hydrazine precursors with acetylacetone to incorporate the pyrazole ring structure.

- One-Pot Synthesis : Recent studies have demonstrated the ability to synthesize ADPA derivatives in a single reaction step, enhancing efficiency and reducing the need for multiple purification processes .

Biological Activities

ADPA exhibits a range of biological activities that are being explored in various fields:

Neuroprotective Effects

Research indicates that ADPA may have neuroprotective properties, potentially modulating neurotransmitter systems involved in neurodegenerative diseases. This activity is attributed to its structural similarity to other biologically active compounds that influence metabolic pathways.

Anticancer Activity

Several studies have reported on the anticancer potential of ADPA and related compounds. For instance, compounds containing a pyrazole scaffold have shown significant antiproliferative effects against various cancer cell lines, including lung cancer (A549), breast cancer (MCF7), and colorectal cancer (HT29) .

The following table summarizes the cytotoxic activity of different pyrazole derivatives compared to standard chemotherapeutic agents:

| Compound Name | Cell Line | CC50 (µM) | Comparison |

|---|---|---|---|

| ADPA | HT29 | TBD | Potentially effective |

| 5-Fluorouracil | HT29 | 381.2 | Reference drug |

| Cisplatin | HT29 | 47.2 | Reference drug |

Antimicrobial Properties

ADPA has also been evaluated for its antimicrobial activity. Certain derivatives have demonstrated effectiveness against bacterial strains, suggesting a potential role in treating infections .

The mechanisms underlying the biological activities of ADPA are still under investigation. However, it is believed that:

- Enzyme Interaction : ADPA may interact with enzymes involved in metabolic regulation, influencing pathways critical for cellular function.

- Receptor Modulation : The compound may act on specific receptors associated with neurotransmission and cancer cell proliferation, although detailed receptor studies are needed to confirm these interactions .

Case Studies

Recent case studies have highlighted the therapeutic potential of ADPA derivatives in preclinical models:

- A study demonstrated that a derivative of ADPA exhibited significant cytotoxicity against colorectal cancer cells while showing reduced toxicity towards normal cells .

- Another investigation focused on the neuroprotective effects of ADPA, revealing its capacity to enhance neuronal survival under oxidative stress conditions .

Propiedades

IUPAC Name |

2-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-5(4(2)10-9-3)6(8)7(11)12/h6H,8H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUFIONGXCUZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390122 | |

| Record name | Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67809-62-5 | |

| Record name | Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.